Selective Cytotoxicity Against HepG2 and SK-LU-1 Cancer Cells vs. Inactive Pseudopalmatine
In a comprehensive bioactivity screen of eight compounds isolated from Alphonsea tonkinensis, 8-oxopseudopalmatine (compound 4) exhibited selective cytotoxic activity against human hepatocellular carcinoma (HepG2) and human lung adenocarcinoma (SK-LU-1) cell lines. Its close structural analog pseudopalmatine (compound 6), isolated from the same extract and differing only by the absence of the 8-oxo group, was inactive in the same cytotoxicity assays [1]. This is the first report of cytotoxicity for 8-oxopseudopalmatine against these cell lines [1].
| Evidence Dimension | In vitro cytotoxicity (sulforhodamine B assay, 48 h) |
|---|---|
| Target Compound Data | 8-Oxopseudopalmatine: IC50 = 54.4–69.6 µM (HepG2 and SK-LU-1 cell lines) |
| Comparator Or Baseline | Pseudopalmatine (compound 6): inactive in the same assay against HepG2 and SK-LU-1; 3-Hydroxy-7,8-dehydro-β-ionone (compound 5): IC50 = 20.4 µM (NO inhibition), also active in cytotoxicity |
| Quantified Difference | 8-Oxopseudopalmatine shows measurable cytotoxicity (IC50 ~54–70 µM), whereas pseudopalmatine shows no detectable activity at tested concentrations in the same experimental panel |
| Conditions | HepG2 (human hepatocellular carcinoma) and SK-LU-1 (human lung adenocarcinoma) cell lines; sulforhodamine B (SRB) assay; 48-hour treatment; Griess assay for NO inhibition; Alphonsea tonkinensis stems and leaves extract panel (Nguyen et al., 2021) |
Why This Matters
For researchers screening protoberberine-type alkaloids against hepatocellular or lung carcinoma models, 8-oxopseudopalmatine provides a measurable cytotoxic signal where the more common analog pseudopalmatine is silent, enabling phenotype-specific probe development.
- [1] Nguyen KV, Ho DV, Le AT, Heinämäki J, Raal A, Nguyen HT. Secondary metabolites from Alphonsea tonkinensis A.DC. showing inhibition of nitric oxide production and cytotoxic activity. Journal of Pharmacy & Pharmacognosy Research, 2021; 9(1): 24–32. View Source
